molecular formula C11H11NO4 B8511098 Dimethyl (4-pyridylmethylene)malonate CAS No. 25842-51-7

Dimethyl (4-pyridylmethylene)malonate

Cat. No.: B8511098
CAS No.: 25842-51-7
M. Wt: 221.21 g/mol
InChI Key: NUSLLFUERYZLSU-UHFFFAOYSA-N
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Description

Dimethyl (4-pyridylmethylene)malonate is an alkylidene malonate derivative featuring a 4-pyridyl substituent on the methylene carbon. This compound belongs to a class of active methylene compounds widely used in organic synthesis, particularly in Knoevenagel condensations, Michael additions, and as precursors for trisubstituted alkenes . The pyridyl group introduces nitrogen-based electronic and steric effects, which may enhance its utility in coordination chemistry or bioactive molecule synthesis compared to phenyl-substituted analogs.

Properties

CAS No.

25842-51-7

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

dimethyl 2-(pyridin-4-ylmethylidene)propanedioate

InChI

InChI=1S/C11H11NO4/c1-15-10(13)9(11(14)16-2)7-8-3-5-12-6-4-8/h3-7H,1-2H3

InChI Key

NUSLLFUERYZLSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC=NC=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Methylene Group

Arylidene vs. Heteroarylidene Substituents
  • Dimethyl 2-(4-methylbenzylidene)malonate (): Structure: Contains a 4-methylphenyl group on the methylene carbon. Synthesis: Prepared via Knoevenagel condensation of dimethyl malonate with 4-methylbenzaldehyde, catalyzed by piperidine and acetic acid . Applications: Serves as a precursor for trisubstituted alkenes and participates in Michael additions. Its crystal structure (monoclinic, P21/c) shows intermolecular C–H···O interactions stabilizing the lattice . Reactivity: The electron-donating methyl group enhances the electrophilicity of the methylene carbon, facilitating nucleophilic attacks.
  • Anticipated Reactivity: The pyridine ring’s electron-withdrawing nature may reduce methylene carbon electrophilicity compared to arylidene analogs. However, its ability to act as a ligand in metal complexes could enable applications in catalysis or supramolecular chemistry.
Functionalized Arylidene Groups
  • Diethyl [(4-hydroxy-3-methoxyphenyl)methylidene]propanedioate ():

    • Structure : Features hydroxyl and methoxy groups on the aryl ring.
    • Applications : Polar substituents may enhance solubility in polar solvents and enable hydrogen bonding, making it suitable for pharmaceutical intermediates (e.g., antioxidant or anti-inflammatory agents).
  • Dimethyl 2-(4-aminophenyl)malonate (): Structure: Contains an amino group (–NH₂) on the aryl ring. Reactivity: The amino group allows for further functionalization (e.g., diazotization or Schiff base formation), expanding its utility in dye or polymer synthesis.

Ester Group Variations: Dimethyl vs. Diethyl

Compound Ester Group Key Properties Reference
Dimethyl (4-pyridylmethylene)malonate Dimethyl Higher volatility and lower molecular weight; potentially faster reaction kinetics.
Diethyl (4-methylbenzylidene)malonate () Diethyl Increased lipophilicity; slower hydrolysis rates due to bulkier ester groups.
Diethyl [(6-methoxypyridin-3-yl)amino]methylene malonate () Diethyl Enhanced stability in acidic conditions; used in heterocyclic compound synthesis.

Reactivity and Catalytic Performance

highlights that electron-deficient methylene compounds (e.g., malononitrile) exhibit superior catalytic activity in Knoevenagel condensations compared to dimethyl malonate derivatives. Substituents on the arylidene group modulate electron density:

  • Electron-donating groups (e.g., –CH₃ in 4-methylbenzylidene) increase methylene carbon electrophilicity, accelerating condensation .
  • Electron-withdrawing groups (e.g., –NO₂ or pyridyl) may reduce reactivity but introduce alternative pathways (e.g., coordination with metals).

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